4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether
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Overview
Description
- The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction. This step may involve the use of reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator under UV light or thermal conditions .
Attachment of the Fluorophenyl Group:
- The fluorophenyl group can be attached through a nucleophilic substitution reaction. This step typically involves the use of a fluorophenyl halide and a suitable base to facilitate the substitution.
Ether Formation:
- The final step involves the formation of the ether linkage. This can be achieved through a Williamson ether synthesis, where the thieno[2,3-c]pyrazole derivative is reacted with a fluorophenyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyrazole moiety. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Halogens, HNO₃, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology and Medicine:
- It has potential applications in drug discovery, particularly as a scaffold for designing molecules with biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry:
- The compound can be used in the development of agrochemicals and specialty chemicals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether typically involves multiple steps:
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Formation of the Thieno[2,3-c]pyrazole Core:
- The thieno[2,3-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a hydrazine derivative.
- Reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Mechanism of Action
The mechanism by which 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.
4-Fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl ether: A structurally similar compound with slight variations in the pyrazole ring.
Uniqueness:
- The presence of both the thieno[2,3-c]pyrazole moiety and the trifluoromethyl group makes 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether unique. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in drug design and materials science.
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2OS/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZASDRSTCBOXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=CC=C(C=C3)F)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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